molecular formula C18H25FN2OS B2507334 2-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034616-18-5

2-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2507334
CAS No.: 2034616-18-5
M. Wt: 336.47
InChI Key: BJORHSKCEYABFB-UHFFFAOYSA-N
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Description

2-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H25FN2OS and its molecular weight is 336.47. The purity is usually 95%.
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Scientific Research Applications

Drug Metabolism and Pharmacokinetics

Research on compounds with structural similarities, such as various benzamide derivatives, has provided significant insights into their metabolism and pharmacokinetics. For instance, the study of the metabolism of flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients revealed the main metabolic pathways involving N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, alongside phase II glucuronidation and acetylation products (Gong et al., 2010). Such studies are crucial for understanding the metabolic fate of new compounds and for optimizing their therapeutic efficacy and safety profiles.

Imaging Agents for Medical Diagnostics

Fluorinated compounds have been extensively investigated for their utility as imaging agents, particularly in positron emission tomography (PET). The development of fluorine-18 labeled benzamide analogs for imaging the sigma2 receptor status of solid tumors demonstrates the potential of fluorinated benzamide derivatives in medical diagnostics (Tu et al., 2007). These compounds have shown high tumor uptake and acceptable tumor/normal tissue ratios, indicating their potential for non-invasive imaging of tumor biology.

Synthesis of Novel Therapeutic Agents

The synthesis of novel compounds with potential therapeutic applications is a significant area of research involving fluorinated benzamides. Studies on the synthesis and bioactivity of novel benzamides and their copper and cobalt complexes have explored their antimicrobial activities against a range of bacterial and fungal strains (Khatiwora et al., 2013). Such research highlights the potential of fluorinated benzamide derivatives in developing new antimicrobial agents.

Mechanism of Action

Target of Action

Similar compounds have been found to target the κ-opioid receptor (kor) . The KOR is a type of opioid receptor in the brain that plays a key role in the regulation of pain, mood, and consciousness.

Mode of Action

Based on its structural similarity to known kor antagonists , it can be hypothesized that this compound may also act as a KOR antagonist. Antagonists bind to receptors but do not activate them. This prevents the receptor’s natural ligand (in this case, κ-opioids) from binding to the receptor, thereby inhibiting the receptor’s function.

Biochemical Pathways

Kor antagonists generally inhibit the effects of κ-opioids, which can lead to changes in pain perception, mood, and consciousness .

Pharmacokinetics

It is noted that a similar compound has good in vitro admet and in vivo pharmacokinetic characteristics .

Result of Action

As a potential kor antagonist, it could potentially reduce pain and alter mood and consciousness by inhibiting the effects of κ-opioids .

Properties

IUPAC Name

2-fluoro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2OS/c19-17-4-2-1-3-16(17)18(22)20-13-14-5-9-21(10-6-14)15-7-11-23-12-8-15/h1-4,14-15H,5-13H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJORHSKCEYABFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2F)C3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.